N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 890598-31-9
VCID: VC0497267
InChI: InChI=1S/C16H23N3O2S/c1-11-6-7-16(8-12(11)2)22(20,21)17-10-15(5)19-14(4)9-13(3)18-19/h6-9,15,17H,10H2,1-5H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)N2C(=CC(=N2)C)C)C
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.4g/mol

N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide

CAS No.: 890598-31-9

Main Products

VCID: VC0497267

Molecular Formula: C16H23N3O2S

Molecular Weight: 321.4g/mol

N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide - 890598-31-9

CAS No. 890598-31-9
Product Name N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide
Molecular Formula C16H23N3O2S
Molecular Weight 321.4g/mol
IUPAC Name N-[2-(3,5-dimethylpyrazol-1-yl)propyl]-3,4-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C16H23N3O2S/c1-11-6-7-16(8-12(11)2)22(20,21)17-10-15(5)19-14(4)9-13(3)18-19/h6-9,15,17H,10H2,1-5H3
Standard InChIKey IZLLLSCLHPVXHF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)N2C(=CC(=N2)C)C)C
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)N2C(=CC(=N2)C)C)C
Solubility 24.9 [ug/mL]
PubChem Compound 6499786
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator